

An In-depth Technical Guide to the Spectral Data of 2-Nonadecanone

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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

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This technical guide provides a comprehensive overview of the spectral data for **2-Nonadecanone** ($C_{19}H_{38}O$), a long-chain aliphatic ketone. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines detailed experimental protocols for acquiring such spectra and includes a visual workflow diagram.

Data Presentation

The following tables summarize the key spectral data for **2-Nonadecanone**. It is important to note that while 1H NMR, ^{13}C NMR, and IR spectra for this compound are available in databases such as SpectraBase, the precise, experimentally determined numerical data is not publicly available in detail.^[1] Therefore, the NMR and some IR data presented here are based on established principles of spectroscopy and predicted values for a molecule with this structure. The mass spectrometry data is based on publicly available information from the NIST Mass Spectrometry Data Center.^[1]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **2-Nonadecanone** is expected to show characteristic signals for the methyl ketone functional group and the long aliphatic chain.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (C1)	~ 2.1	Singlet	3H
CH ₂ (C3)	~ 2.4	Triplet	2H
CH ₂ (C4-C18)	~ 1.2-1.6	Multiplet	30H
CH ₃ (C19)	~ 0.9	Triplet	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will feature a distinct downfield signal for the carbonyl carbon and a series of signals for the carbons in the long alkyl chain.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (C2)	~ 209
CH ₃ (C1)	~ 30
CH ₂ (C3)	~ 44
CH ₂ (Chain)	~ 23-32
CH ₃ (C19)	~ 14

Infrared (IR) Spectroscopy

The IR spectrum of **2-Nonadecanone** is dominated by a strong absorption from the carbonyl group and various C-H stretching and bending vibrations. The data below is based on a neat sample analyzed by FTIR.[1]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~ 2955-2850	Strong	C-H Stretch (Aliphatic)
~ 1715	Strong	C=O Stretch (Ketone)
~ 1465	Moderate	CH ₂ Bend (Scissoring)
~ 1375	Moderate	CH ₃ Bend (Symmetric)

Mass Spectrometry (MS)

The mass spectrum of **2-Nonadecanone** obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic fragmentation pattern for a long-chain methyl ketone. The most prominent peaks are listed below.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
58	High	McLafferty rearrangement product: [CH ₃ C(OH)=CH ₂] ⁺
43	High	Acylium ion: [CH ₃ C=O] ⁺
59	Moderate	[CH ₃ C(OH)CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Nonadecanone**.

Materials:

- **2-Nonadecanone** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)

- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., Varian A-60 or modern equivalent)[\[1\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nonadecanone** in ~0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize homogeneity and achieve sharp signals.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra to obtain pure absorption signals.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2-Nonadecanone**.

Materials:

- **2-Nonadecanone** sample (liquid or molten)
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an ATR accessory
- Pipette

Procedure (for Neat Sample using Salt Plates):

- Sample Preparation: If **2-Nonadecanone** is solid at room temperature, gently warm it until it melts. Place a small drop of the liquid sample onto one of the salt plates.
- Assembly: Place the second salt plate on top of the first, creating a thin capillary film of the sample between the plates.
- Instrument Setup:
 - Ensure the sample compartment of the FTIR spectrometer is clean and dry.

- Acquire a background spectrum of the empty sample holder.
- Data Acquisition:
 - Place the assembled salt plates in the sample holder of the spectrometer.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **2-Nonadecanone** and identify its major fragmentation patterns.

Materials:

- **2-Nonadecanone** sample
- A suitable volatile solvent (e.g., hexane or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) system

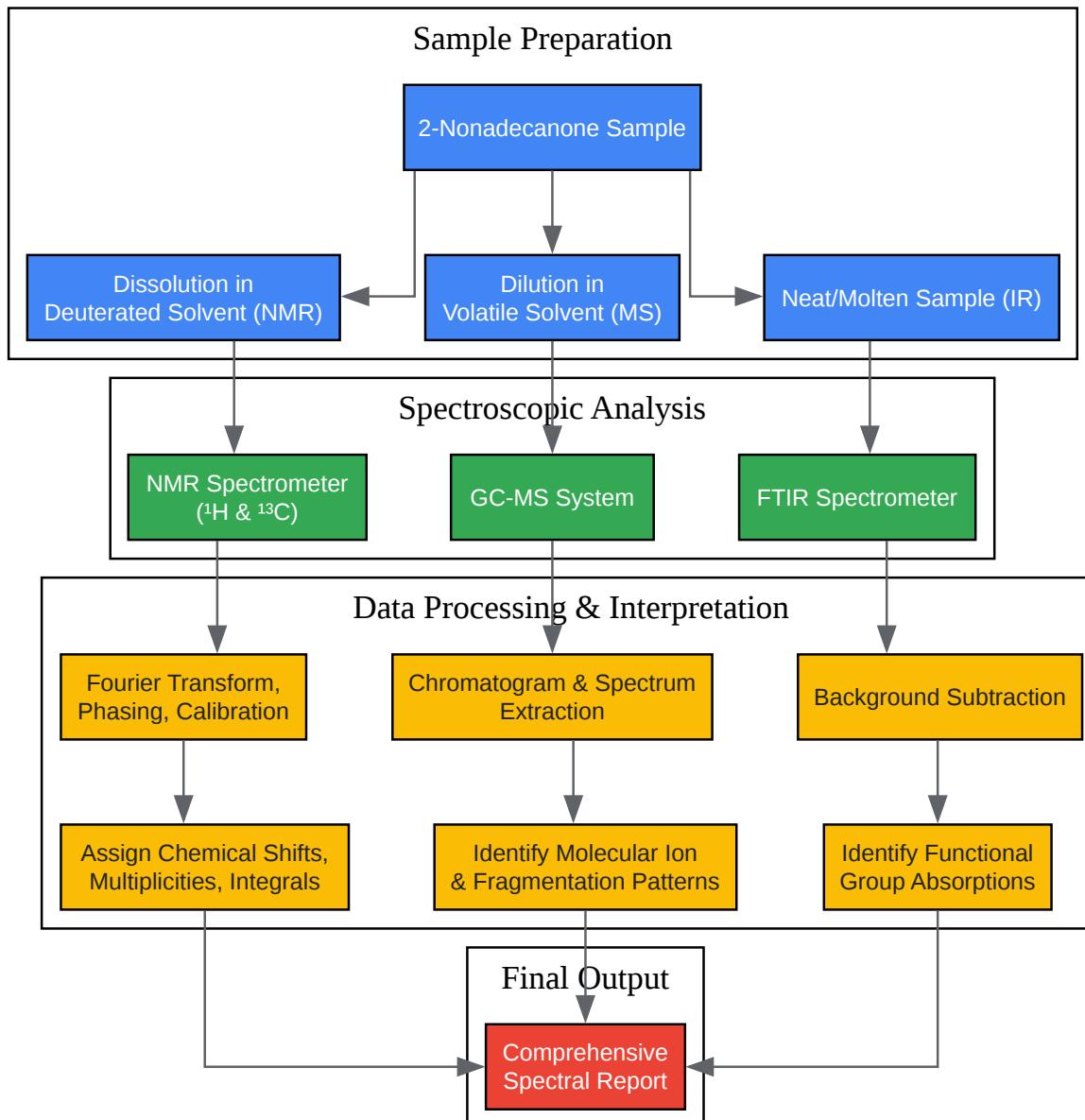
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Nonadecanone** in the chosen solvent (e.g., 1 mg/mL).
- GC-MS Instrument Setup:
 - Set the GC oven temperature program to ensure good separation and peak shape for **2-Nonadecanone**. A typical program might start at a lower temperature and ramp up to a higher temperature.

- Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without degradation.
- Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
- Set the mass range to be scanned (e.g., m/z 40-300).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting **2-Nonadecanone** will enter the mass spectrometer.
 - The mass spectrometer will ionize and fragment the **2-Nonadecanone** molecules and record the mass-to-charge ratio of the resulting ions.
- Data Analysis:
 - Identify the peak in the total ion chromatogram (TIC) corresponding to **2-Nonadecanone**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak (if present) and the major fragment ions.
 - Propose fragmentation pathways to explain the observed fragment ions, such as α -cleavage and McLafferty rearrangement.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Nonadecanone**.



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Workflow for Spectroscopic Analysis of **2-Nonadecanone**.

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References

- 1. 2-Nonadecanone | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]
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